

A Comparative Guide to the Biological Activities of Benzoxazole Derivatives

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Compound of Interest

Compound Name: Benzoxazole

Cat. No.: B165842

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Benzoxazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various **benzoxazole** derivatives, supported by experimental data from recent studies. Detailed methodologies for key biological assays are provided to facilitate the replication and validation of these findings.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several **benzoxazole** derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. A notable study focused on a series of modified **benzoxazole**-based compounds, assessing their efficacy against breast cancer (MCF-7), colorectal carcinoma (HCT116), and hepatocellular carcinoma (HepG2) cell lines. The results highlight the potential of these derivatives as potent anticancer agents, with some exhibiting greater efficacy than the standard drug, sorafenib.^[1]

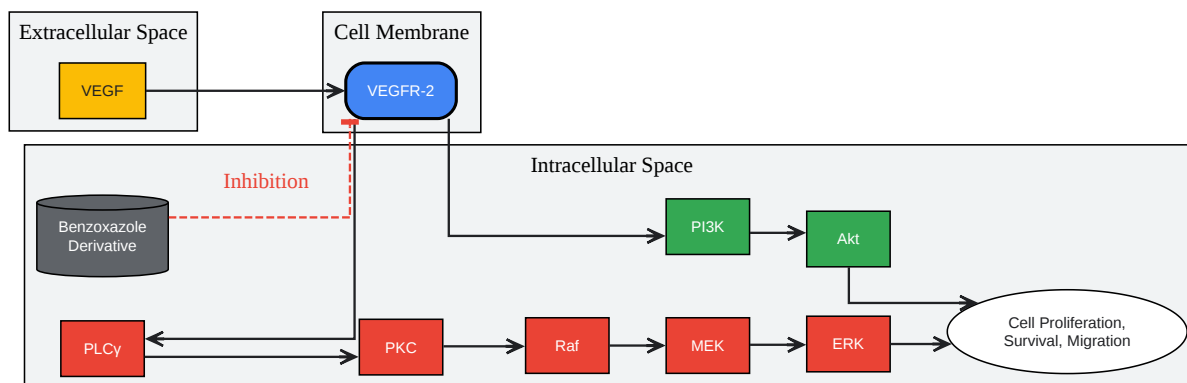
Comparative In Vitro Anticancer Activity of Benzoxazole Derivatives

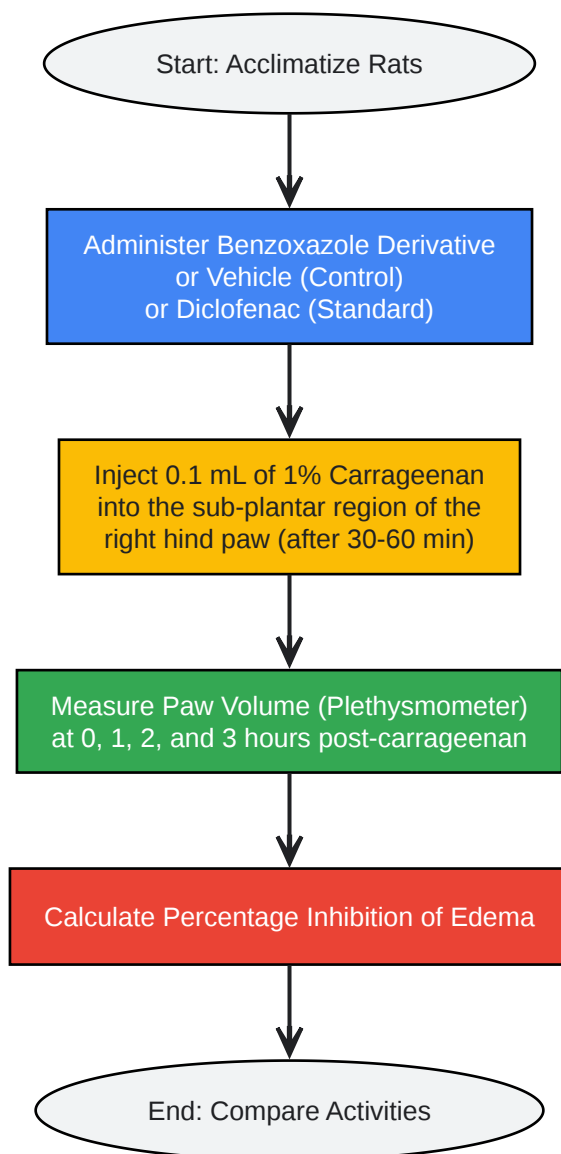
Compound ID	R Group	IC50 (μM) vs. MCF-7	IC50 (μM) vs. HCT116	IC50 (μM) vs. HepG2
8a	H	7.62	6.95	6.31
8c	4-F	5.88	4.81	4.90
8d	4-Cl	3.43	2.79	2.43
8e	4-Br	4.31	3.84	3.66
8h	4-OCH3	3.53	2.94	2.76
Sorafenib (Standard)	-	4.21	5.30	3.40

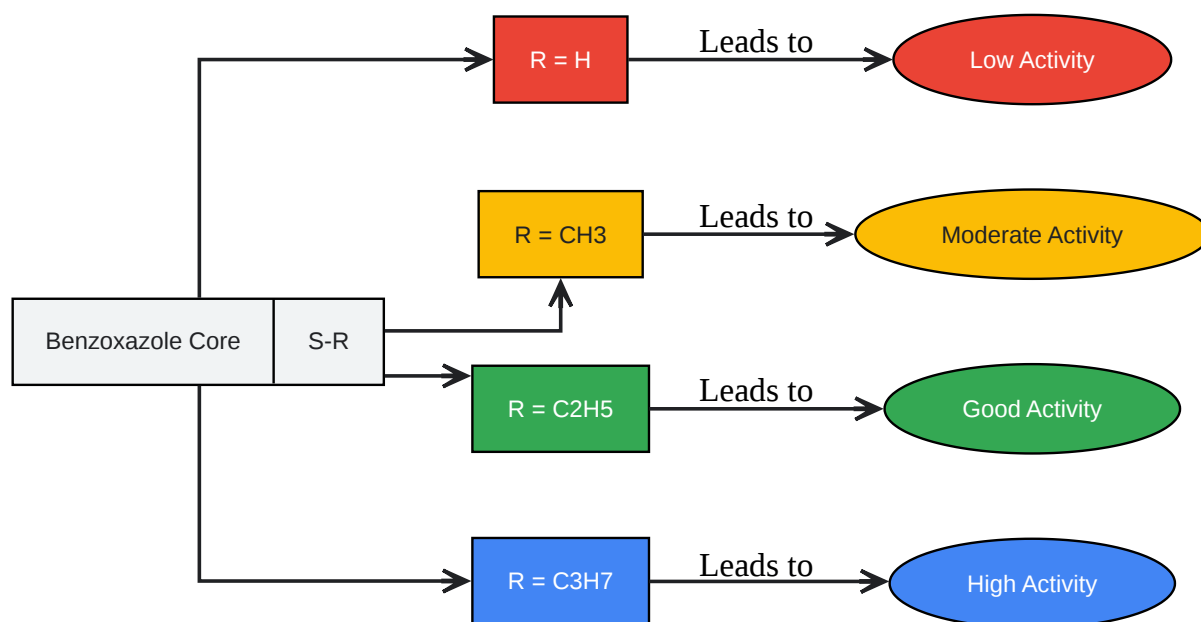
Data sourced from a study on modified **benzoxazole**-based VEGFR-2 inhibitors.[1]

A key mechanism of action for some of these anticancer **benzoxazole** derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.

VEGFR-2 Signaling Pathway







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References

- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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